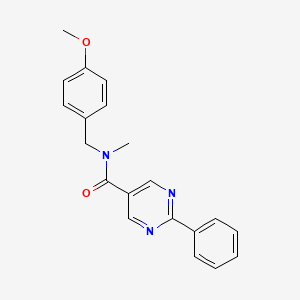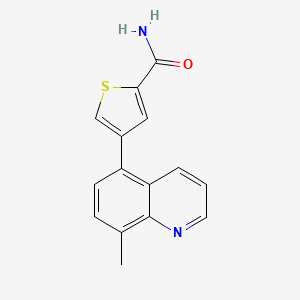![molecular formula C19H24N2O2 B3803058 2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide](/img/structure/B3803058.png)
2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide
Descripción general
Descripción
2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide.
Reduction: Formation of 2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(hydroxymethyl)pyridine: A simpler analog with similar hydroxymethyl and pyridine functionalities.
N,N-di(propan-2-yl)benzamide: Lacks the pyridine ring but shares the benzamide structure.
2-(hydroxymethyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyridine ring, offering different steric and electronic properties.
Uniqueness
2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic characteristics. This allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)pyridin-4-yl]-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)21(14(3)4)19(23)18-8-6-5-7-17(18)15-9-10-20-16(11-15)12-22/h5-11,13-14,22H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFUWWWTZDBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC(=NC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,6aR*)-5-(1H-imidazol-2-ylmethyl)-3-[2-(2-pyridinyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3802991.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2-methylpyridin-3-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3802997.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B3803006.png)
![({5-cyclopropyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3803011.png)
![N,1,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3803014.png)
![4-[2-(dimethylamino)-6-methyl-4-pyrimidinyl]-1,4-diazepan-2-one](/img/structure/B3803022.png)
![3-{4-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B3803029.png)
![N-ethyl-6-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3803034.png)
![2-({5-[(benzyloxy)methyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine](/img/structure/B3803041.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3803048.png)

![3-[5-(2,6-dimethyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3803065.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-1-[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methanamine](/img/structure/B3803073.png)
